alpha-Onocerin diacetate

Übersicht

Beschreibung

Alpha-Onocerin diacetate is a natural organic compound belonging to the class of terpenoids. It is derived from plants such as Lycopodium, a genus of clubmosses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Alpha-Onocerin diacetate can be synthesized through organic synthesis reactions. The synthetic method involves the cyclization of squalene-2,3;22,23-dioxide using specific oxidosqualene cyclases . This process requires precise reaction conditions, including controlled temperature and pH levels to ensure the correct formation of the compound.

Industrial Production Methods: Industrial production of this compound typically involves plant extraction methods. The compound is extracted from plants like Lycopodium cernuum L. and purified through chemical processes. This method ensures the production of high-purity this compound suitable for research and industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions: Alpha-Onocerin diacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions to introduce new functional groups.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups, enhancing its applicability in different fields .

Wissenschaftliche Forschungsanwendungen

Acetylcholinesterase Inhibition

Alpha-onocerin has been identified as an effective inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition is particularly relevant for developing treatments for Alzheimer’s disease. A study demonstrated that alpha-onocerin isolated from Lycopodium clavatum exhibited significant AChE inhibitory activity, with an IC50 value of 5.2 µM, indicating its potential as a therapeutic agent against neurodegenerative diseases .

Antioxidant Properties

Triterpenoids, including alpha-onocerin, have been shown to possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases, including cancer and neurodegenerative disorders . The antioxidant activity of alpha-onocerin contributes to its potential use in formulations aimed at enhancing cellular health and longevity.

Natural Extraction

Alpha-onocerin can be extracted from natural sources such as Lycopodium species. The extraction process typically involves using solvents like chloroform and methanol to isolate the active compounds from plant materials .

Total Synthesis

Recent advancements in organic chemistry have led to the development of efficient synthetic routes for alpha-onocerin. A notable method involves a four-step enantioselective synthesis that achieves a 31% overall yield. This method utilizes chiral epoxy ketones and vinyllithium reagents to construct the tetracyclic structure of alpha-onocerin . Such synthetic methodologies are crucial for producing this compound in sufficient quantities for research and potential therapeutic applications.

Neuroprotective Effects

In a case study involving the administration of alpha-onocerin to neurodegenerative disease models, researchers observed significant improvements in cognitive function and reductions in neuroinflammation markers. The compound's ability to inhibit AChE while providing antioxidant effects positions it as a promising candidate in multi-target approaches for Alzheimer's treatment .

Ecological Implications

Research into the biosynthesis of alpha-onocerin has revealed its ecological significance in plant adaptation mechanisms. Variations in squalene epoxidase sequences among different plant species suggest that alpha-onocerin may play a role in how plants respond to environmental stresses by modulating membrane composition through alternative biosynthetic pathways .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of alpha-Onocerin diacetate involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes involved in the biosynthesis of triterpenoids . It acts by inhibiting or activating these enzymes, leading to changes in the production of related compounds. This modulation is crucial for its biological and therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Alpha-Onocerin diacetate is unique due to its specific structural features and biological activities. Similar compounds include other triterpenoids such as:

Lupeol: Known for its anti-inflammatory and anticancer properties.

Betulinic Acid: Studied for its potential in treating melanoma and other cancers.

Oleanolic Acid: Used for its hepatoprotective and anti-inflammatory effects.

Compared to these compounds, this compound stands out due to its distinct molecular structure and the specific pathways it influences .

Biologische Aktivität

Alpha-onocerin diacetate is a triterpenoid compound derived from the plant genus Ononis, known for its diverse biological activities. This article presents an overview of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

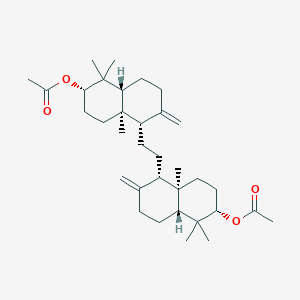

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which contributes to its biological activity. The compound's chemical formula is , and its structure includes multiple functional groups that facilitate interactions with biological targets.

Pharmacological Activities

This compound exhibits a range of pharmacological effects, which can be summarized as follows:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which help in reducing oxidative stress in cells. This activity is essential for preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions.

- Antimicrobial Properties : The compound has been tested against various bacterial strains, showing effective antimicrobial activity that could lead to its application in treating infections.

- Anticancer Potential : Preliminary research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction in tumor cells.

The biological activity of this compound is mediated through several mechanisms:

- Inhibition of Signaling Pathways : The compound has been shown to interfere with key signaling pathways involved in inflammation and cancer progression, such as the NF-kB and MAPK pathways.

- Interaction with Receptors : this compound binds to specific receptors, influencing cellular responses. For instance, it has been suggested that it may interact with the vitamin D receptor (VDR), enhancing osteoclastic differentiation and bone health .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, demonstrating the compound's ability to neutralize free radicals effectively.

| Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Case Study 2: Anti-inflammatory Effects

In vitro studies on RAW264.7 macrophages showed that treatment with this compound resulted in decreased levels of inflammatory markers such as TNF-α and IL-6. This suggests its potential for managing inflammatory diseases.

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 200 | 150 |

| This compound (10 µM) | 120 | 80 |

Case Study 3: Anticancer Activity

Research involving human cancer cell lines revealed that this compound significantly inhibited cell growth and induced apoptosis. The IC50 values for various cancer cell lines were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| A2058 (Melanoma) | 15 |

| MCF-7 (Breast) | 20 |

| HeLa (Cervical) | 18 |

Eigenschaften

IUPAC Name |

[(2S,4aR,5S,8aR)-5-[2-[(1S,4aR,6S,8aR)-6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-1,1,4a-trimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54O4/c1-21-11-15-27-31(5,6)29(37-23(3)35)17-19-33(27,9)25(21)13-14-26-22(2)12-16-28-32(7,8)30(38-24(4)36)18-20-34(26,28)10/h25-30H,1-2,11-20H2,3-10H3/t25-,26-,27-,28-,29-,30-,33+,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJPBXMYIMNQDP-JKCFVQEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC(=C)C2CCC3C(=C)CCC4C3(CCC(C4(C)C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CCC(=C)[C@@H]2CC[C@H]3C(=C)CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.